molecular formula C21H23NO2 B1385255 N-[2-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine CAS No. 1040682-63-0

N-[2-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine

Cat. No.: B1385255
CAS No.: 1040682-63-0
M. Wt: 321.4 g/mol
InChI Key: YFXCAQCUJRDJJJ-UHFFFAOYSA-N
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Description

N-[2-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine is an organic compound with the molecular formula C21H23NO2 and a molecular weight of 321.42 g/mol . This compound is characterized by the presence of a naphthalenamine core substituted with a benzyl group that contains ethoxyethoxy functional groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine typically involves the reaction of 1-naphthalenamine with a benzyl halide derivative containing ethoxyethoxy groups. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-[2-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine is unique due to its naphthalenamine core, which provides distinct electronic and steric properties compared to similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Properties

IUPAC Name

N-[[2-(2-ethoxyethoxy)phenyl]methyl]naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-2-23-14-15-24-21-13-6-4-9-18(21)16-22-20-12-7-10-17-8-3-5-11-19(17)20/h3-13,22H,2,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXCAQCUJRDJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1CNC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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